molecular formula C11H16F3N3 B1483605 3-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)piperidine CAS No. 2098045-49-7

3-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)piperidine

Cat. No.: B1483605
CAS No.: 2098045-49-7
M. Wt: 247.26 g/mol
InChI Key: JRGZEDVLYDXBGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)piperidine” is a complex organic compound that contains a pyrazole ring and a piperidine ring. Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . Piperidine is a common structural element in the synthesis of pharmaceuticals and fine chemicals .


Molecular Structure Analysis

The molecular structure of “this compound” would be characterized by the presence of a pyrazole ring and a piperidine ring. The pyrazole ring is a five-membered ring with two nitrogen atoms, and the piperidine ring is a six-membered ring with one nitrogen atom .

Scientific Research Applications

Glycine Transporter Inhibition

3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide, a structurally similar compound to the one , has shown promise as a potent and orally available glycine transporter 1 (GlyT1) inhibitor. This compound has exhibited potent inhibitory activity, favorable pharmacokinetic profiles, and has been shown to increase the cerebrospinal fluid (CSF) concentration of glycine in rats (Yamamoto et al., 2016).

Molecular Structure and Interactions

Research involving s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties has provided insights into molecular structure and intermolecular interactions. The study of compounds such as 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine and N-(4-bromophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine utilized techniques like X-ray crystallography, Hirshfeld, and DFT calculations. The results showcased the dominance of H...H, N...H, and H...C interactions in determining molecular packing, highlighting the structural significance of the piperidine moiety (Shawish et al., 2021).

Properties

IUPAC Name

3-[5-ethyl-3-(trifluoromethyl)pyrazol-1-yl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16F3N3/c1-2-8-6-10(11(12,13)14)16-17(8)9-4-3-5-15-7-9/h6,9,15H,2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRGZEDVLYDXBGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1C2CCCNC2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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